

Introduction: The Strategic Importance of a Trifunctional Pyridine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-chloropyridine-3-carboxylic acid

Cat. No.: B112735

[Get Quote](#)

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, forming the core of numerous therapeutic agents.^[1] Within this class, **2-Amino-5-chloropyridine-3-carboxylic acid** (CAS No. 58584-92-2) has emerged as a particularly strategic building block. Its structure is deceptively simple, yet it possesses a trifecta of functional groups—an amino group, a carboxylic acid, and a chlorine atom—that provide medicinal chemists with a versatile and powerful platform for molecular construction.^{[2][3]} This inherent functionality allows for precise, multi-directional modifications, making it an indispensable intermediate in the synthesis of complex, biologically active molecules, especially in the realm of targeted therapies like kinase inhibitors.^{[2][4]}

This guide offers a deep dive into the core technical aspects of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. It is designed for researchers, scientists, and drug development professionals who require a practical, field-proven understanding of this valuable chemical intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis and analysis.

Physicochemical Properties

The key physical and chemical identifiers for **2-Amino-5-chloropyridine-3-carboxylic acid** are summarized below. The melting point indicates high thermal stability, typical of crystalline solids with strong intermolecular hydrogen bonding potential from the carboxylic acid and amino groups.[5][6] The predicted pKa suggests it is a moderately strong acid.[7]

Property	Value	Source(s)
CAS Number	58584-92-2	[2]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[6]
Molecular Weight	172.57 g/mol	[6]
Appearance	Off-white to yellow solid/crystalline powder	[5]
Melting Point	224-230 °C (with decomposition)	[6]
Boiling Point	353.1 ± 42.0 °C (Predicted)	[7]
pKa	2.57 ± 0.10 (Predicted)	[7]
Synonyms	2-Amino-6-chloronicotinic acid, 2-Amino-6-chloropyridine-3-carboxylic acid	[6]

Spectroscopic Signature (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure and purity of the compound. While a publicly available, fully assigned spectrum is not readily available, the expected chemical shifts can be reliably predicted based on analysis of structurally related compounds, such as 2-amino-5-chloropyridine.[8][9] The electron-withdrawing nature of the chlorine and carboxylic acid groups will deshield adjacent protons and carbons, shifting them downfield.

¹ H NMR (Expected Shifts)	¹³ C NMR (Expected Shifts)
H-4: ~8.1-8.3 ppm (d)	C-2 (C-NH ₂): ~158-160 ppm
H-6: ~8.4-8.6 ppm (d)	C-3 (C-COOH): ~115-117 ppm
-NH ₂ : ~6.5-7.5 ppm (br s)	C-4: ~140-142 ppm
-COOH: ~12-14 ppm (br s)	C-5 (C-Cl): ~125-127 ppm
C-6: ~148-150 ppm	
C=O: ~165-168 ppm	

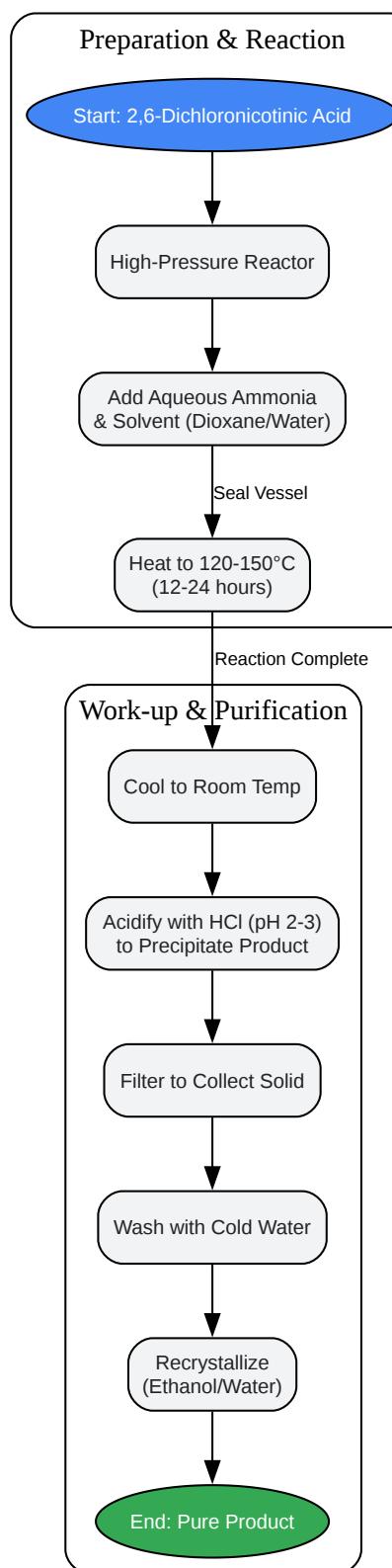
Note: Predicted shifts are for a DMSO-d₆ solvent. Actual values may vary based on solvent and experimental conditions.

Synthesis and Manufacturing Considerations

The synthesis of **2-Amino-5-chloropyridine-3-carboxylic acid** is a key consideration for its use in large-scale applications. The most direct and common industrial routes often start from more heavily halogenated pyridine precursors.

Recommended Synthetic Protocol: Regioselective Ammonolysis

A robust method involves the regioselective nucleophilic aromatic substitution of a chlorine atom from 2,6-dichloronicotinic acid.^[3] The rationale for this approach lies in the differential reactivity of the two chlorine atoms. The chlorine at the 2-position is more activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent carboxylic acid and the ring nitrogen, making its selective replacement by an amino group feasible.


Reaction Scheme: 2,6-Dichloronicotinic Acid → 2-Amino-6-chloronicotinic Acid

Step-by-Step Methodology:

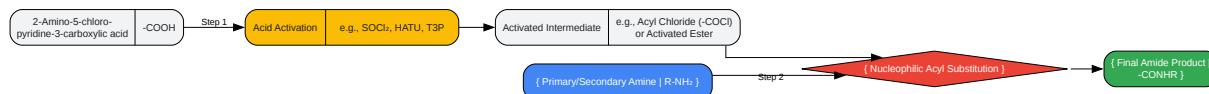
- Reaction Setup: To a high-pressure reaction vessel, add 2,6-dichloronicotinic acid (1 equivalent).

- Solvent and Reagent Addition: Add a suitable solvent such as 1,4-dioxane or water. Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents). The excess ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct.
- Reaction Conditions: Seal the vessel and heat to a temperature between 120-150 °C. The reaction is typically run for 12-24 hours. The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution.
- Work-up and Isolation: After cooling the reactor to room temperature, carefully vent any excess pressure. Acidify the reaction mixture with concentrated HCl to a pH of ~2-3. This step protonates the product, causing it to precipitate out of the aqueous solution while keeping unreacted starting material and byproducts dissolved.
- Purification: Collect the precipitate by filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Regioselective ammonolysis synthesis workflow.


Chemical Reactivity and Mechanistic Insights

The synthetic utility of **2-Amino-5-chloropyridine-3-carboxylic acid** stems from the distinct reactivity of its three functional groups, which can be addressed sequentially or in concert to build molecular complexity.

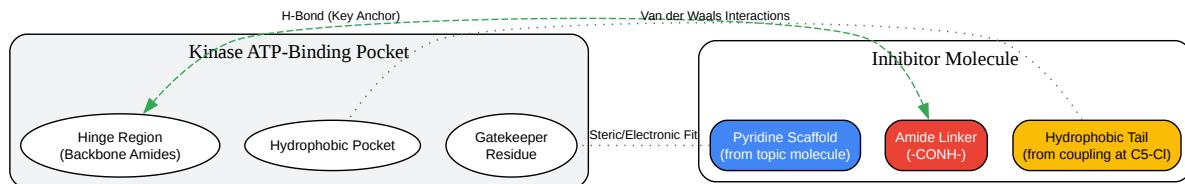
- **2-Amino Group:** This group is a potent nucleophile and a directing group. It readily undergoes acylation, sulfonylation, and can be used in coupling reactions to form larger heterocyclic systems.[10] Its primary role in many syntheses is to serve as an anchor point for building out one side of the target molecule.
- **3-Carboxylic Acid Group:** The carboxylic acid is a versatile handle for forming amide or ester linkages.[11] Amide bond formation is particularly critical in the synthesis of kinase inhibitors, as the resulting N-H group often forms a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket. The acid must typically be activated first, using reagents like HATU, T3P, or conversion to an acyl chloride with thionyl chloride (SOCl_2).[10][11]
- **5-Chloro Group:** The chlorine atom is a leaving group that can be displaced via nucleophilic aromatic substitution or, more commonly, participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, providing a key vector for modulating a compound's pharmacological properties.

Core Reaction Workflow: Amide Bond Formation for Kinase Inhibitors

A representative and critical transformation of this molecule is its conversion into an amide, a cornerstone of its application in drug discovery.

[Click to download full resolution via product page](#)

Caption: Workflow for activating and coupling the carboxylic acid.


Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyridine scaffold is a bioisostere for purines, making it an ideal starting point for designing molecules that target the ATP-binding sites of kinases. **2-Amino-5-chloropyridine-3-carboxylic acid** is particularly well-suited for this role. The related compound, 2-amino-5-bromopyridine, is a key precursor in the synthesis of Pexidartinib, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.^[4] The synthetic logic is directly transferable.

Conceptual Model of Kinase Inhibition

The molecule serves as a "headpiece" that orients the rest of the inhibitor within the kinase active site.

- The 2-Amino Group: This group is often coupled to another heterocyclic ring system, which provides additional interactions and vectors for substitution.
- The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often interacting with residues in the active site.
- The Amide derived from the Carboxylic Acid: The crucial N-H of the amide typically forms a hydrogen bond with the kinase hinge region, a key anchoring interaction for many Type I and Type II kinase inhibitors.
- The 5-Chloro Position: This serves as the attachment point for a larger moiety that extends into a hydrophobic pocket of the kinase, contributing significantly to binding affinity and selectivity.

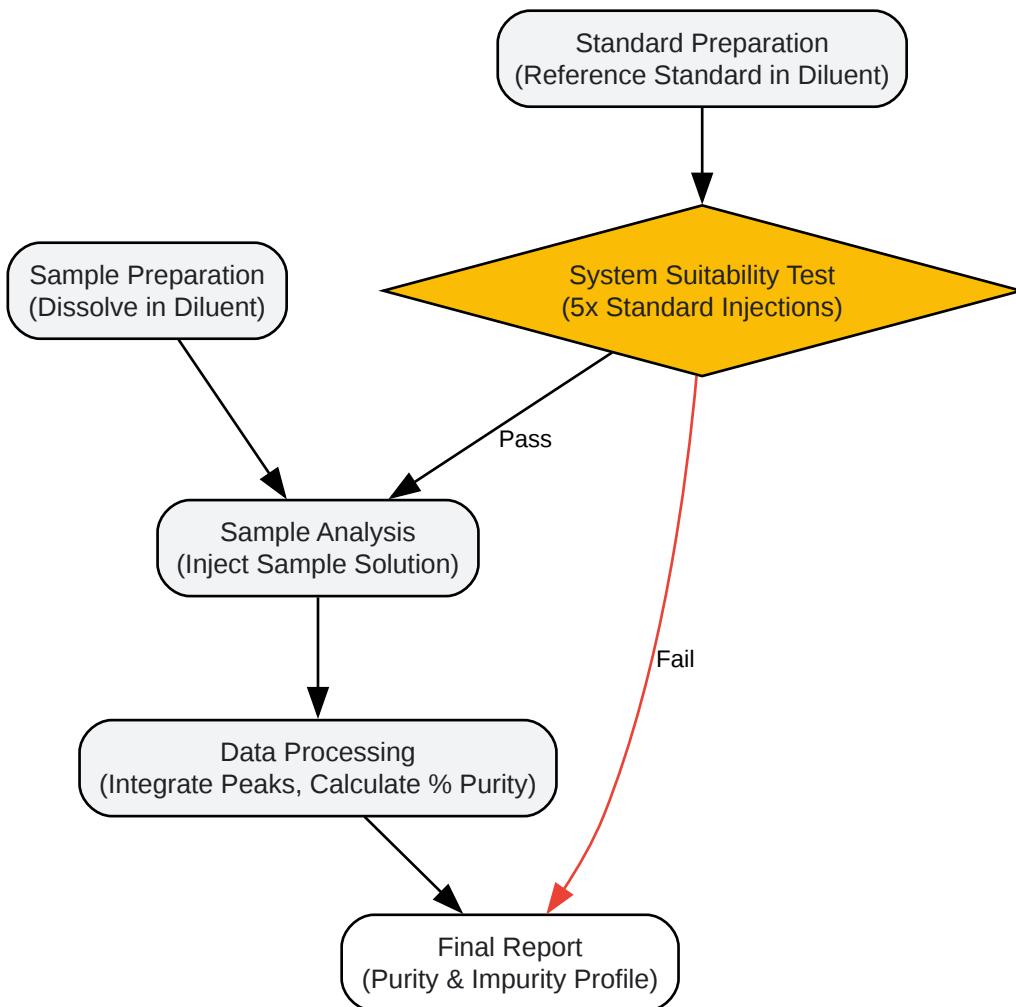
[Click to download full resolution via product page](#)

Caption: Conceptual model of inhibitor binding in a kinase pocket.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical control is essential to ensure the quality of the intermediate, as impurities can carry through to the final active pharmaceutical ingredient (API).[\[12\]](#) Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purity assessment. [\[12\]](#)[\[13\]](#)

Protocol for RP-HPLC Purity Analysis


This protocol is adapted from established methods for the closely related 2-amino-5-chloropyridine and is suitable for determining the purity of the title compound and separating it from potential process-related impurities.[\[12\]](#)

Parameter	Condition
Instrumentation	HPLC with Gradient Pump, Autosampler, and UV-Vis Detector
Column	C18, 4.6 x 150 mm, 2.7 μ m particle size
Mobile Phase A	0.1% (v/v) Orthophosphoric Acid in Water, pH 3.0
Mobile Phase B	Acetonitrile (HPLC Grade)
Gradient	Time 0: 5% B; Time 20: 95% B; Time 25: 95% B; Time 26: 5% B
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 μ L
Column Temp.	30 °C
Diluent	50:50 (v/v) Mobile Phase A : Mobile Phase B

System Suitability Requirements:

- Tailing Factor: 0.8 - 1.5 for the main peak.
- Theoretical Plates: Not less than 2000 for the main peak.
- RSD: Not more than 2.0% for five replicate injections of a standard solution.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard workflow for HPLC purity analysis.

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. The following guidelines are based on available Material Safety Data Sheets (MSDS).

- Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).^[6]
- Personal Protective Equipment (PPE): Handle with gloves (nitrile rubber), safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, use a NIOSH-approved particulate respirator.

- Storage: Store in a cool, dry place in a tightly sealed container. Keep in a dark place under an inert atmosphere.[\[7\]](#)
- Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: Applications of **2-Amino-5-chloropyridine-3-carboxylic Acid**.
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine.
- Ningbo Demy Co., Ltd. The Crucial Role of **2-Amino-5-chloropyridine-3-carboxylic Acid** in Modern Synthesis.
- Hou, C. J., et al. An Efficient Synthesis of 2-Amino-5-Chloro-3-Pyridinecarboxaldehyde and 5-Amino-2-Chloro-4-Pyridinecarboxaldehyde. *Heterocyclic Communications*, 2011.
- Hou, C. J., et al. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. *ResearchGate*, December 5, 2025.
- Velraj, G., et al. Synthesis, growth, structural, spectral, thermal and dielectric studies of a new organic salt crystal: 2-amino-5-chloropyridinium pyridine-2-carboxylate monohydrate. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 2015.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-chloropyridine in Modern Pharmaceutical Manufacturing.
- Kilic, E., et al. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. *Journal of Chromatographic Science*, 2021.
- Lee, H., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. *Journal of Medicinal Chemistry*, 2020.
- Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- PubChem - NIH. 2-Amino-5-chloropyridine.
- Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Combination of ¹H and ¹³C NMR Spectroscopy.
- PrepChem.com. Synthesis of EXAMPLE 44: 2-AMINO-6-CHLORO-5-(4-CHLOROPHENYL)-3-PYRIDINECARBOXYLIC ACID, ETHYL ESTER.
- Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
- BIOSYNCE. China 2-Amino-5-cyanopyridine CAS 4214-73-7 Manufacturers Suppliers Factory - Quotation.
- Chemdad. **2-Amino-5-chloropyridine-3-carboxylic acid**.

- Vertex Pharmaceuticals. Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- PubChem - NIH. 2-Amino-5-bromonicotinic acid.
- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Michigan State University Chemistry. Carboxylic Acid Reactivity.
- SIELC. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
- PubMed Central. Synthesis, *in silico* and *in vitro* studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents.
- PubMed. Regioselective and sequential reactivity of activated 2,5-diketopiperazines.
- SpringerLink. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site.
- UNIPI. Revisitation of the PCI5-Chlorination Reaction of α -Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-5-chloropyridine-3-carboxylic acid | 52833-93-9 [chemicalbook.com]
- 6. 2-Amino-6-chloropyridine-3-carboxylic acid 97 58584-92-2 [sigmaaldrich.com]
- 7. 2-Amino-5-chloropyridine-3-carboxylic acid Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Trifunctional Pyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112735#2-amino-5-chloropyridine-3-carboxylic-acid-cas-58584-92-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com